![molecular formula C7H14N2O4 B14438318 3-[(4-Hydroxybutyl)(nitroso)amino]propanoic acid CAS No. 79448-09-2](/img/structure/B14438318.png)
3-[(4-Hydroxybutyl)(nitroso)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Hydroxybutyl)(nitroso)amino]propanoic acid is a compound with a complex structure that includes a carboxylic acid group, a nitroso group, and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxybutyl)(nitroso)amino]propanoic acid typically involves the reaction of 4-hydroxybutylamine with nitrous acid under controlled conditions. The reaction proceeds through the formation of an intermediate nitrosoamine, which is then coupled with a propanoic acid derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxybutyl)(nitroso)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The hydroxyl and nitroso groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(4-Hydroxybutyl)(nitroso)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxybutyl)(nitroso)amino]propanoic acid involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a phenyl group instead of a butyl group.
4-Amino-3-hydroxybenzoic acid: Contains an amino and hydroxyl group on a benzene ring.
Uniqueness
3-[(4-Hydroxybutyl)(nitroso)amino]propanoic acid is unique due to the presence of both a nitroso group and a hydroxyl group on a butyl chain, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
79448-09-2 |
|---|---|
Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-[4-hydroxybutyl(nitroso)amino]propanoic acid |
InChI |
InChI=1S/C7H14N2O4/c10-6-2-1-4-9(8-13)5-3-7(11)12/h10H,1-6H2,(H,11,12) |
InChI Key |
OIGFGJKUDNBFRR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CN(CCC(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


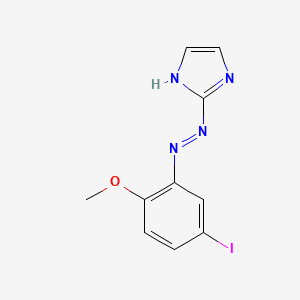

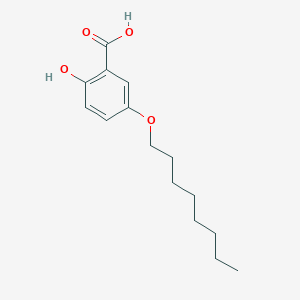
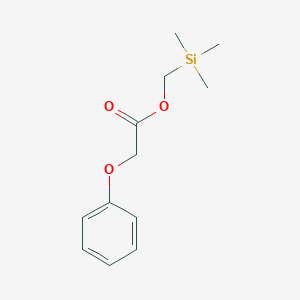
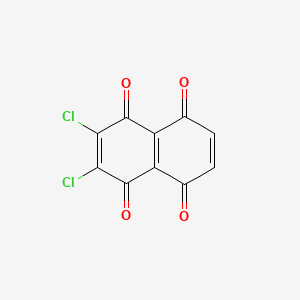

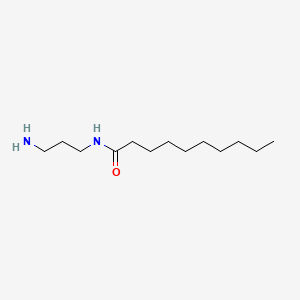
![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)
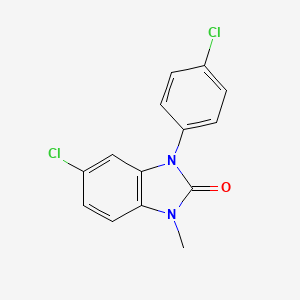
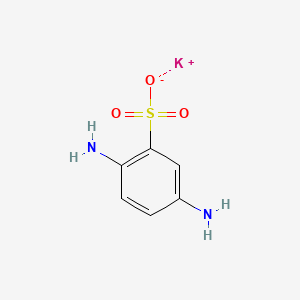
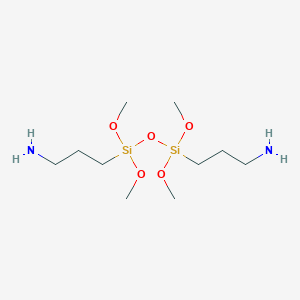
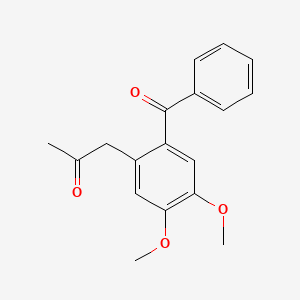
![[1-(Ethylsulfanyl)propyl]benzene](/img/structure/B14438309.png)
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14438316.png)
